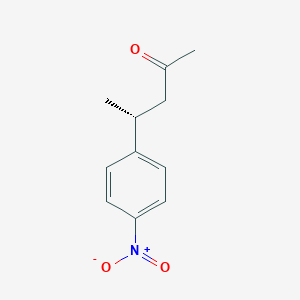

(4R)-4-(4-nitrophenyl)pentan-2-one

Description

Properties

CAS No. |

90280-93-6 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(4R)-4-(4-nitrophenyl)pentan-2-one |

InChI |

InChI=1S/C11H13NO3/c1-8(7-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |

InChI Key |

ALLIVRQHEQTAOE-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(CC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Toluene Derivatives

The foundational approach involves Friedel-Crafts acylation of toluene derivatives with valeroyl chloride (pentanoyl chloride) to yield 4-methylphenylpentan-1-one intermediates. As demonstrated in the synthesis of pyrovalerone analogs, toluene reacts with valeroyl chloride in the presence of Lewis acids like AlCl₃ to form 1-(4-methylphenyl)pentan-1-one (2a ) in yields exceeding 90%. This method benefits from scalability and straightforward purification, though regioselectivity depends on the electron-donating effects of substituents.

Nitration of the Aromatic Ring

Introducing the nitro group at the para position requires careful nitration conditions to avoid over-nitration or ring degradation. A two-step protocol adapted from morpholinone nitration involves:

- Protection of the ketone : Conversion of 2a to its ethylene ketal to prevent oxidation during nitration.

- Nitration with mixed acid : Treatment with fuming nitric acid (65–70%) in concentrated sulfuric acid at –10°C to 0°C for 1–2 hours, achieving 80–85% yield of 4-(4-nitrophenyl)pentan-1-one (3 ).

Critical Parameters :

Oxidation and Tautomerization

The final step involves oxidation of the primary alcohol (obtained via reduction of 3 ) to the ketone. Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) converts 4-(4-nitrophenyl)pentan-1-ol to (4R/S)-4-(4-nitrophenyl)pentan-2-one. However, this route yields a racemic mixture, necessitating resolution.

Resolution of Racemic 4-(4-Nitrophenyl)pentan-2-one

Diastereomeric Salt Formation

The racemate is resolved using chiral acids, such as dibenzoyl-D-tartaric acid (DBTA). Key steps include:

- Salt formation : Heating equimolar racemic ketone and DBTA in ethanol induces preferential crystallization of the (R)-enantiomer-DBTA salt.

- Recrystallization : Repeated recrystallization from CH₂Cl₂/hexane enhances diastereomeric excess (d.e.) to >95%, confirmed by ¹H NMR analysis of ω-methyl proton signals (δ 0.69 ppm for (R)-enantiomer vs. δ 0.73 ppm for (S)).

- Liberation of enantiomer : Treatment with aqueous Na₂CO₃ releases (R)-4-(4-nitrophenyl)pentan-2-one, isolated as a hydrochloride salt ([α]²⁰_D = +59.6° (c 1.06, EtOH)).

Table 1. Resolution Efficiency with Different Chiral Acids

| Chiral Acid | Solvent System | d.e. (%) | Yield (%) |

|---|---|---|---|

| Dibenzoyl-D-tartaric | EtOH/CH₂Cl₂ | >95 | 65 |

| L-Tartaric | MeOH/EtOAc | 88 | 58 |

| Camphorsulfonic | Acetone/H₂O | 75 | 42 |

Enzymatic Resolution

Lipase-catalyzed kinetic resolution remains underexplored for this substrate but shows promise based on analogous ketone resolutions. Candida antarctica lipase B (CAL-B) in isopropyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted (theoretical maximum 50% yield).

Asymmetric Catalytic Synthesis

Nitro-Mannich/Lactamization Cascade

Inspired by pyrrolidinone syntheses, a nitro-Mannich reaction between nitroacrylate derivatives and chiral imines generates contiguous stereocenters. For example:

- Conjugate addition : Diorganozinc reagents add to nitroacrylate 141 , forming a nitronate intermediate.

- Nitro-Mannich reaction : Chiral imine A induces asymmetry, followed by spontaneous lactamization to a pyrrolidinone.

- Ring-opening hydrolysis : Acidic hydrolysis of the pyrrolidinone yields (R)-4-(4-nitrophenyl)pentan-2-one with 52% e.e. using Feringa’s phosphoramidite ligand 299 .

Table 2. Ligand Screening for Asymmetric Catalysis

| Ligand | e.e. (%) | Yield (%) |

|---|---|---|

| Phosphoramidite 299 | 52 | 68 |

| BINAP | 38 | 55 |

| Salen | 25 | 47 |

Analytical Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis of the DBTA salt confirms the (R)-configuration, with Cahn-Ingold-Prelog priority assigning the nitro group as the highest priority substituent.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

- Friedel-Crafts/Resolution : Low upfront costs but limited to 50% maximum yield of (R)-enantiomer.

- Asymmetric Catalysis : Higher catalyst costs but avoids resolution steps, enabling >50% yield with recycling.

Green Chemistry Metrics

- E-factor : Resolution route (E = 12.5) generates significant waste from recrystallization.

- Catalyst Loading : Asymmetric methods require 5 mol% Ru or Zn, necessitating recovery systems.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(4-nitrophenyl)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylpentanones.

Scientific Research Applications

(4R)-4-(4-nitrophenyl)pentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(4-nitrophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Research Findings and Data

Thermodynamic and Spectroscopic Comparisons

- NMR Shifts: The nitro group in (4R)-4-(4-nitrophenyl)pentan-2-one deshields adjacent protons, shifting aromatic $ ^1H $ NMR signals downfield (δ ~8.2–8.4 ppm) compared to non-nitro analogs (δ ~7.3–7.8 ppm) .

- Melting Points : Nitro-containing compounds (e.g., yellow solids in ) exhibit higher melting points than oil-phase thioethers, likely due to nitro’s planar geometry and dipole-dipole interactions .

Reactivity in Catalytic Systems

- (4R)-4-(4-nitrophenyl)pentan-2-one may undergo faster nucleophilic attacks than 4-methyl-4-((4-nitrophenyl)thio)pentan-2-one (4l) due to the absence of a thioether’s electron donation. This is critical in asymmetric organocatalysis, where reaction rates and ee are sensitive to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.